molecular formula C18H13Cl3N2S B2518275 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 1207037-08-8

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No.: B2518275
CAS No.: 1207037-08-8
M. Wt: 395.73
InChI Key: LNFFDSZVGZQKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an allylthio group, a 3-chlorophenyl group, and a 3,4-dichlorophenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the allylthio group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group.

    Attachment of the chlorophenyl groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-(3-chlorophenyl)-2-(methylthio)-5-(3,4-dichlorophenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

    2-(allylthio)-1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2S/c1-2-8-24-18-22-11-17(12-6-7-15(20)16(21)9-12)23(18)14-5-3-4-13(19)10-14/h2-7,9-11H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFDSZVGZQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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